molecular formula C10H14FNO3S B582969 (1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate CAS No. 143062-84-4

(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate

Cat. No. B582969
M. Wt: 247.284
InChI Key: XUWZMHVPMZXIRU-LMLSDSMGSA-N
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Description

“(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 143062-84-4 . It has a molecular weight of 247.29 and its molecular formula is C10H14FNO3S .

Scientific Research Applications

Multi-functional Drug Candidate for Neuropsychiatric and Neurological Disorders

A class of tetracyclic butyrophenones, exhibiting potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors, led to the discovery of a drug candidate with significant antipsychotic efficacy in vivo. This drug candidate, a multi-functional compound, exhibits strong antagonist behavior towards 5-HT(2A) and postsynaptic D2, and also acts as an inhibitor of the serotonin transporter. It has demonstrated oral bioavailability and is currently under clinical development for treating various neuropsychiatric and neurological disorders (Li et al., 2014).

Synthesis and Stereochemical Considerations

(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate was synthesized through a stereoselective process, achieving high enantiocontrol and complete stereocontrol. The reaction employed diacetoxyiodobenzene and ammonium carbamate, resulting in the desired product as a single diastereoisomer with an enantiomeric ratio of 97:3. This process highlights the precision and control achievable in chemical synthesis, particularly in the context of stereochemistry (Tota et al., 2022).

Radiolabeling and Imaging Applications

The synthesis and radiolabeling of fluorine-18 labeled beta-blockers have been developed, showcasing the versatility of compounds such as (1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate in the field of medicinal chemistry. These labeled compounds, designed for cerebral PET imaging, demonstrate the potential of fluorinated compounds in the development of new diagnostic tools and treatments (Stephenson et al., 2008).

Exploration in the Synthesis of Alicyclic Systems

The compound has been utilized as an intermediate in the synthesis of alkylidenecyclopropanes, which are crucial for accessing a variety of alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions. This showcases its role in the practical, economical, and scalable synthesis of structurally complex molecules, highlighting its importance in organic synthesis and drug development (Ojo et al., 2014).

properties

IUPAC Name

(1R,2S)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3(2)5/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2/t;2-,3+/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWZMHVPMZXIRU-LMLSDSMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H]([C@H]1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693592
Record name 4-Methylbenzene-1-sulfonic acid--(1R,2S)-2-fluorocyclopropan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate

CAS RN

143062-84-4, 143062-73-1
Record name Cyclopropanamine, 2-fluoro-, (1R,2S)-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143062-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzene-1-sulfonic acid--(1R,2S)-2-fluorocyclopropan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-2-Fluorocyclopropan-1-amine 4-methylbenzenesulphonate
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Record name (1R,2S)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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